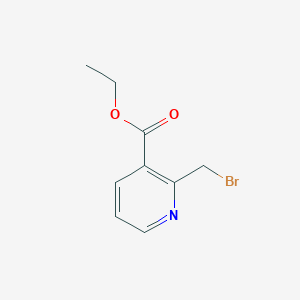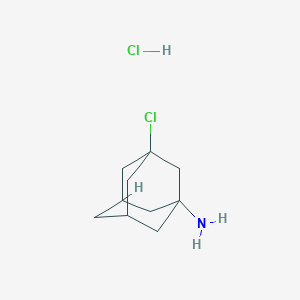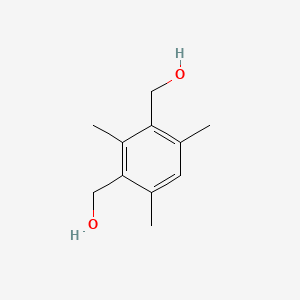
2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene
Overview
Description
“2,4-bis(hydroxymethyl)phenol” is a chemical compound with the CAS Number: 2937-60-2 . It is used in various applications and has a molecular weight of 154.17 .
Synthesis Analysis
Isosorbide, as well as isohexides in general, and bis(hydroxymethyl)furans have been investigated as BPA replacements. Routes to these compounds from glucose (or cellulose) involve sequences of two or more acid-catalyzed dehydration (hydrolysis) and metal-catalyzed reduction steps . Another study showed that RANEY® Cu was efficient in converting HMF to BHMF (conversion 94%; selectivity 84%). The aim was to develop a one-step procedure to achieve 2,5-bis(hydroxymethyl)tetrahydrofuran directly from HMF .
Molecular Structure Analysis
The molecular formula of “2,4-bis(hydroxymethyl)aniline” is C8H11NO2. It has an average mass of 153.178 Da and a monoisotopic mass of 153.078979 Da .
Chemical Reactions Analysis
In a formose reaction, dihydroxyacetone, Dl-glycero-tetrulose, and 2,4-bis(hydroxymethyl)-3-pentulose (2,4-BH-3-P) were favorably formed by choosing a suitable ratio of water to N,N-dimethylformamide used as solvent or a suitable [thiamine·HCl]/[HCHO] ratio .
Physical And Chemical Properties Analysis
Phenolic compounds like “2,4-bis(hydroxymethyl)phenol” have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(hydroxymethyl)-2,4,6-trimethylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAIYLFAGPKYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344272 | |
| Record name | (2,4,6-Trimethyl-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene | |
CAS RN |
29329-35-9 | |
| Record name | (2,4,6-Trimethyl-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



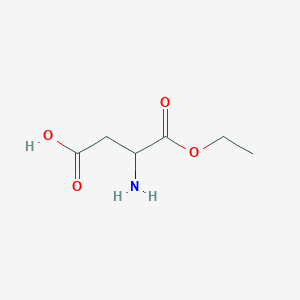
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
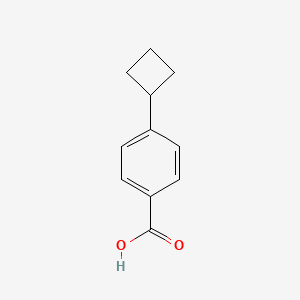

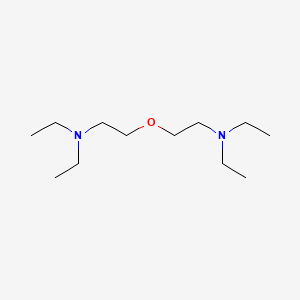
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)


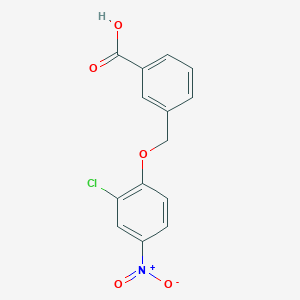
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)
